N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-12-6-3-10(7-13(12)16)18-14(19)8-20-11-4-1-9(17)2-5-11/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWWBQSAKMPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorothiophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in several chemically significant reactions:
Hydrolysis of the Acetamide Group
The acetamide functional group can undergo hydrolysis under acidic or basic conditions, potentially forming carboxylic acid derivatives. This reaction is critical for understanding stability in aqueous environments.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group is reactive toward electrophiles, enabling substitution reactions. For example:
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Reaction with alkylating agents (e.g., methyl iodide) could yield sulfide derivatives.
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Oxidation of the sulfanyl group to sulfinyl or sulfonyl groups under oxidizing conditions (e.g., hydrogen peroxide).
Acylation Reactions
The aromatic amine (N-(3,4-dichlorophenyl)) may undergo acylation with acylating agents (e.g., acetyl chloride), though steric hindrance from the bulky dichlorophenyl group may limit reactivity.
Elimination Reactions
Under high-temperature conditions, the acetamide group may undergo elimination to form nitriles or other unsaturated derivatives.
Characterization and Purification
The compound is rigorously characterized using advanced analytical techniques:
Purification Methods :
-
Recrystallization : Used to isolate pure product from reaction mixtures.
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Column Chromatography : Employed for final purification, particularly in industrial settings .
Biological and Chemical Implications
The compound’s structural features (halogenated aromatic rings, sulfanyl group) influence its reactivity and potential biological activity. For example:
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The sulfanyl group may interact with thiol-containing biomolecules (e.g., enzymes), suggesting applications in drug design.
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Electron-withdrawing halogens (Cl, F) enhance stability and modulate reactivity in reactions like acylation or nucleophilic substitution.
Citations from and are used exclusively, as per user instructions.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features of the target compound with analogs:
Key Observations :
- Sulfanyl vs. Direct Linkage : The sulfanyl bridge in the target compound introduces flexibility and electronic modulation absent in direct aryl-acetamide analogs (e.g., ).
- Heterocyclic Additions : Compounds with triazole or benzothiazole groups (e.g., ) exhibit higher molecular weights and may face challenges in bioavailability despite enhanced target binding.
Physicochemical and Crystallographic Properties
- Crystal Packing : In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), N–H⋯O hydrogen bonds form infinite chains along the [100] axis, with dihedral angles of 65.2° between aryl rings. This packing may reduce solubility compared to the target compound’s sulfanyl-linked structure.
- Solubility: The sulfanyl group in the target compound likely enhances solubility in polar solvents relative to non-sulfanyl analogs (e.g., ).
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 329080-02-6
- Molecular Formula : C14H10Cl2FNOS
- Molecular Weight : 330.2 g/mol
The compound features a dichlorophenyl group and a fluorophenylsulfanyl moiety attached to an acetamide backbone, which contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity. For instance, it has been explored for its potential anti-inflammatory and anticancer properties through the inhibition of key signaling pathways involved in cell proliferation and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, the presence of electron-withdrawing groups like chlorine enhances its cytotoxic activity against cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-15 (Colon) | < 10 | Induction of apoptosis |
| A-431 (Skin) | < 15 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity. It demonstrates effectiveness against a range of bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bacteriostatic |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that the compound inhibited the proliferation of colon cancer cells through apoptosis induction mechanisms. The presence of chlorine substituents was crucial for enhancing cytotoxicity .
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
- Receptor Binding Studies : Molecular docking studies indicated that this compound binds to specific receptors with high affinity, which may explain its varied biological effects .
Q & A
Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can reaction parameters be optimized for improved yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonation of dichloroaniline derivatives and coupling with 4-fluorophenylsulfanyl intermediates. Optimization strategies include:
- Catalyst selection: Triethylamine enhances nucleophilic substitution efficiency in acetonitrile at 60–80°C for 24 hours .
- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1) achieves >95% purity .
- Monitoring: TLC (Rf 0.45 in dichloromethane/methanol 9:1) minimizes byproduct formation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A combination of:
- / NMR: In DMSO-d6, expect dichlorophenyl doublets (δ 7.35–7.42 ppm) and fluorophenyl multiplets (δ 7.15–7.25 ppm) .
- FT-IR: Amide C=O stretch at 1700–1650 cm, and S–C vibrations at 650–700 cm .
- X-ray crystallography: Resolves bond lengths (C–S: 1.78–1.82 Å) and dihedral angles (65–70° between aromatic rings) .
Q. What chromatographic methods are optimal for purifying this compound from reaction byproducts?
Methodological Answer:
- Column chromatography: Use silica gel with ethyl acetate/hexane gradients (yield: 70–85%) .
- HPLC: Reverse-phase C18 column (acetonitrile/water 60:40) for final purification, achieving ≥98% purity .
Q. What are the critical stability parameters (e.g., pH, temperature) for storing this compound?
Methodological Answer:
- Storage: Protect from light/moisture at –20°C in amber vials. Stability tested for 6 months in dry DMSO .
- Degradation: Monitor via HPLC; avoid aqueous solutions (pH < 5 accelerates hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in-vitro and preliminary in-vivo models?
Methodological Answer:
- Model relevance: Use humanized cell lines (e.g., HepG2 for liver metabolism studies) to bridge in-vitro/in-vivo gaps .
- Dosage adjustment: Apply allometric scaling (e.g., body surface area normalization) for translational dosing .
- Metabolite profiling: LC-MS/MS to identify active/toxic metabolites that may explain efficacy drops in vivo .
Q. What strategies are recommended for elucidating the mechanism of action when enzyme inhibition assays show non-specific binding?
Methodological Answer:
- Competitive assays: Use ATP-competitive inhibitors (e.g., staurosporine) to test kinase selectivity .
- Structural studies: Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs .
- Thermal shift assays: Monitor protein melting curves to distinguish specific vs. non-specific interactions .
Q. How should researchers approach SAR studies when minor substituent modifications lead to unexpected toxicity?
Methodological Answer:
- Computational modeling: Use molecular docking (AutoDock Vina) to predict off-target interactions with hERG or CYP450 isoforms .
- Systematic substitution: Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-CF) to retain activity while reducing toxicity .
- Toxicity screening: Employ zebrafish embryos for rapid in-vivo toxicity profiling (LC and teratogenicity) .
Q. What experimental approaches validate the compound’s hypothesized dual inhibition of COX-2 and 5-LOX pathways?
Methodological Answer:
- Enzyme assays: Measure IC values using colorimetric kits (e.g., COX-2 Inhibitor Screening Kit) and 5-LOX activity via UV spectroscopy (λ = 234 nm) .
- Western blotting: Quantify downstream biomarkers (PGE for COX-2, LTB for 5-LOX) in LPS-stimulated macrophages .
- Molecular dynamics: Simulate binding stability (GROMACS) to assess simultaneous interaction with both enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
